5'-Guanylic acid

Description

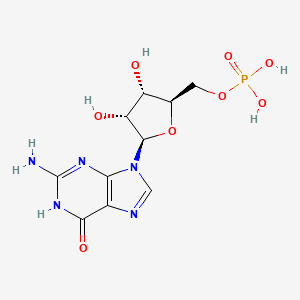

Structure

3D Structure

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFCJASXJCIDSX-UUOKFMHZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P |

Source

|

| Record name | GUANYLIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-14-4 |

Source

|

| Record name | Poly(G) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9044295 |

Source

|

| Record name | 5'-Guanylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, colourless or white crystals or white crystalline powder, Solid |

Source

|

| Record name | GUANYLIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Guanosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water, practically insoluble in ethanol, 369 mg/mL |

Source

|

| Record name | GUANYLIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Guanosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85-32-5, 29593-02-0 |

Source

|

| Record name | Guanosine monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029593020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-5'-Monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01972 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5'-Guanylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5'-Guanylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-guanylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5'-GUANYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16597955EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guanosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of 5'-Guanylic Acid in RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Guanylic acid, also known as guanosine (B1672433) monophosphate (GMP), is a ribonucleotide monomer essential for life.[1][2] As a fundamental component of Ribonucleic Acid (RNA), it plays an indispensable role in the transcription of the genetic code.[1][2] Beyond its structural role, GMP is the metabolic precursor to guanosine triphosphate (GTP), a molecule central to RNA synthesis, energy transfer, and cellular signaling.[2] This technical guide provides an in-depth exploration of the biochemical journey from GMP to its functional roles in RNA synthesis, detailing the enzymatic pathways, core transcriptional functions, relevant experimental protocols, and implications for therapeutic intervention.

The Guanylate Synthesis Pathway: From GMP to GTP

The utility of GMP in RNA synthesis is realized after its conversion to the high-energy triphosphate form, GTP. This conversion is a two-step phosphorylation cascade catalyzed by specific kinases.

Step 1: GMP to GDP The first phosphorylation is catalyzed by Guanylate Kinase (GK), which transfers a phosphate (B84403) group from ATP to GMP, yielding Guanosine Diphosphate (B83284) (GDP) and ADP.[3][4] This reaction is critical for recycling GMP and is essential for producing the nucleotide building blocks for RNA and DNA.[5][6]

Step 2: GDP to GTP The final phosphorylation is carried out by Nucleoside Diphosphate Kinase (NDPK). This enzyme facilitates the transfer of a phosphate group from a donor nucleoside triphosphate, typically ATP, to GDP, resulting in the formation of GTP. NDPKs are generally non-specific regarding the base of the diphosphate acceptor.

This sequential phosphorylation pathway ensures a regulated supply of GTP for cellular processes, including transcription.

Quantitative Enzymatic Data

The efficiency of this pathway is dictated by the kinetic properties of the involved enzymes. Understanding these parameters is crucial for modeling metabolic flux and for designing targeted therapeutics.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Source |

| Yeast Guanylate Kinase | GMP | 0.091 | 394 (forward) | [7] |

| Yeast Guanylate Kinase | MgATP | 0.20 | 394 (forward) | [7] |

| Yeast Guanylate Kinase | GDP | 0.097 | 90 (reverse) | [7] |

| Yeast Guanylate Kinase | MgADP | 0.017 | 90 (reverse) | [7] |

Table 1: Steady-state kinetic parameters for Yeast Guanylate Kinase. Data demonstrates the enzyme's high affinity for its substrates and efficient turnover.

Core Functions of GTP in RNA Synthesis

GTP is a cornerstone of transcription, serving two primary roles: as a substrate for chain elongation and as a frequent initiating nucleotide.

Substrate for Transcript Elongation

During the elongation phase of transcription, RNA polymerase moves along the DNA template and incorporates ribonucleoside triphosphates (ATP, CTP, UTP, and GTP) sequentially into the growing RNA strand.[8] GTP is specifically incorporated opposite cytosine (C) residues in the DNA template strand, forming a canonical Watson-Crick base pair.[9] The hydrolysis of the high-energy pyrophosphate bond of GTP provides the energy to drive the formation of the phosphodiester bond that extends the RNA chain.

The Initiating Nucleotide

In many prokaryotic and eukaryotic genes, transcription does not begin with just any nucleotide. Often, the first nucleotide to be incorporated is a purine (B94841), either ATP or GTP. When GTP serves as the initiating nucleotide, it is positioned at the +1 transcription start site. Unlike nucleotides incorporated during elongation, the initiating GTP retains all three of its phosphate groups (α, β, and γ) at the 5' end of the newly synthesized RNA molecule. This triphosphate cap is a key feature, particularly in eukaryotes, where it serves as the foundation for the 5' cap structure after further enzymatic modification.

Experimental Protocols for Studying RNA Synthesis

The roles of GMP and GTP in transcription have been elucidated through various biochemical and molecular biology techniques. The in vitro transcription assay is a foundational method for this purpose.

Protocol: Standard In Vitro Transcription (IVT) Assay

This protocol provides a framework for synthesizing RNA from a DNA template in a controlled cell-free environment. It allows researchers to manipulate the concentrations of individual components, such as GTP, to study their effects on transcription.

Objective: To synthesize an RNA transcript from a linear DNA template containing a specific promoter (e.g., T7, SP6).

Materials:

-

Linearized plasmid DNA or PCR product with a promoter (1 µg)

-

Nuclease-free water

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

-

Ribonucleotide Solution Mix (ATP, CTP, UTP, GTP at 10 mM each)

-

RNase Inhibitor (e.g., 40 U/µl)

-

RNA Polymerase (e.g., T7 or SP6 RNA Polymerase, 20 U/µl)

-

(Optional) α-³²P labeled UTP for radiolabeling

-

RNA Gel Loading Buffer (e.g., 95% formamide, 0.025% bromophenol blue)

Methodology:

-

Reaction Assembly: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube in the specified order.[10]

-

Nuclease-free H₂O: to a final volume of 20 µl

-

10x Transcription Buffer: 2 µl

-

rNTP Mix (10 mM each): 2 µl

-

DNA Template (1 µg): X µl

-

RNase Inhibitor: 1 µl

-

RNA Polymerase: 2 µl

-

-

Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 1 to 2 hours.[10][11] For shorter transcripts, the incubation time may be extended.[11]

-

Reaction Quenching: Stop the reaction by adding 2 µl of 0.5 M EDTA or by adding RNA gel loading buffer.

-

Analysis: Analyze the synthesized RNA by denaturing polyacrylamide gel electrophoresis (PAGE) or agarose (B213101) gel electrophoresis to determine the size and yield of the transcript.[10]

Implications for Drug Development

The guanylate synthesis pathway is a critical metabolic route, particularly for rapidly proliferating cells like lymphocytes and cancer cells, which rely heavily on the de novo synthesis of purines.[12][13] This dependency makes the enzymes in this pathway attractive targets for therapeutic intervention.

Mycophenolic Acid (MPA): An IMPDH Inhibitor Mycophenolic acid is a potent, non-competitive, and reversible inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH).[12][13][14] IMPDH catalyzes the rate-limiting step in the de novo synthesis of GMP from IMP.[14][15]

-

Mechanism: By blocking IMPDH, MPA depletes the intracellular pools of GMP, and consequently GDP and GTP.[14][15]

-

Selectivity: T and B lymphocytes are highly dependent on the de novo pathway for purine synthesis, whereas other cell types can use salvage pathways.[12][13] This makes lymphocytes particularly sensitive to the cytostatic effects of MPA.[12]

-

Therapeutic Use: MPA is widely used as an immunosuppressant to prevent organ transplant rejection.[12][15] Its mechanism highlights the potential for developing novel antiviral and antineoplastic agents by targeting guanylate biosynthesis.[5][6]

Conclusion

This compound is not merely a structural component of RNA but the crucial starting point for a metabolic pathway that fuels the entire process of transcription. Its conversion to GTP provides both the monomeric units for RNA chain elongation and the specific initiating nucleotide for a vast number of genes. The enzymes that mediate this conversion, particularly Guanylate Kinase and the upstream IMPDH, represent validated and promising targets for the development of drugs aimed at controlling cell proliferation in immunology and oncology. A thorough understanding of these fundamental biochemical processes is therefore essential for researchers and clinicians working at the forefront of molecular medicine and drug discovery.

References

- 1. Guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 2. GUANYLIC ACID - Ataman Kimya [atamanchemicals.com]

- 3. Guanylate kinase - Wikipedia [en.wikipedia.org]

- 4. prospecbio.com [prospecbio.com]

- 5. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic and thermodynamic characterizations of yeast guanylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The General Transcription Factors (GTFs) of RNA polymerase II and Their Roles in Plant Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GTP Triphosphate – Functions, Importance, and Applications [baseclick.eu]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. neb.com [neb.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Mycophenolic acid - Wikipedia [en.wikipedia.org]

- 14. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

An In-depth Technical Guide to the Biochemical Properties of 5'-Guanylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical properties of 5'-Guanylic acid (5'-GMP), a pivotal nucleotide in cellular metabolism, signaling, and nucleic acid synthesis. This document delves into its physicochemical characteristics, its role in key biological pathways, and detailed experimental methodologies for its study.

Physicochemical Properties of this compound

This compound, also known as guanosine (B1672433) monophosphate (GMP), is a ribonucleotide composed of a guanine (B1146940) nucleobase, a ribose sugar, and a single phosphate (B84403) group attached to the 5' carbon of the ribose.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 85-32-5 | [3][4][5][6] |

| Molecular Formula | C₁₀H₁₄N₅O₈P | [3][5][6] |

| Molecular Weight | 363.22 g/mol | [3][5][6] |

| Melting Point | 220 - 223 °C (decomposes) | [7] |

| pKa Values | 0.7, 2.4, 6.1, 9.4 | [8] |

| Solubility in Water | 60 mg/mL (at 25°C) | [3] |

| UV Absorbance Maximum (λmax) | 256 nm (in 0.01 N HCl) | [9] |

Biological Interactions and Kinetic Data

5'-GMP is a substrate and regulator for numerous enzymes. The following table summarizes key quantitative data regarding its interactions.

| Enzyme/Process | Parameter | Value | Conditions | Reference(s) |

| GMP Synthetase | Km for XMP | 8.8 - 166 µM | Varies by species | [10] |

| cGMP-specific Phosphodiesterase (PDE5) | Km for cGMP | ~2 µM | [11] | |

| cGMP-specific Phosphodiesterase (from Dictyostelium discoideum) | kon for cGMP (activator site) | 1.4 x 10⁵ M⁻¹s⁻¹ | [10][12] | |

| cGMP-specific Phosphodiesterase (from Dictyostelium discoideum) | koff for cGMP (activator site) | 0.03 s⁻¹ | [10][12] | |

| PDE5A1 | Ki for Sildenafil | ~1 nM | Competitive inhibitor | [11] |

Signaling Pathways Involving this compound and its Derivatives

5'-GMP is a central molecule in several critical signaling and metabolic pathways.

De Novo Biosynthesis of Guanosine Monophosphate (GMP)

The de novo synthesis pathway builds purine (B94841) nucleotides from simpler precursor molecules. The pathway culminates in the formation of inosine (B1671953) monophosphate (IMP), which is then converted to GMP in a two-step process.

Cyclic GMP (cGMP) Signaling Pathway

5'-GMP is the precursor to the second messenger cyclic guanosine monophosphate (cGMP). cGMP is synthesized from GTP by guanylate cyclases and plays a crucial role in various physiological processes, including smooth muscle relaxation, phototransduction, and platelet aggregation.[13] Its levels are regulated by phosphodiesterases (PDEs) which hydrolyze cGMP to GMP.

G-Protein Coupled Receptor (GPCR) Signaling Cycle

Guanine nucleotides, particularly GTP and GDP, are central to the function of G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that mediate a vast array of physiological responses.[4][5][6][14] The cycle of G-protein activation and inactivation is a fundamental mechanism of signal transduction.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation and quantification of 5'-GMP from a mixture of nucleotides.

Objective: To determine the concentration of 5'-GMP in a sample.

Principle: Ion-paired reversed-phase HPLC separates nucleotides based on their charge and hydrophobicity. The retention time of 5'-GMP is compared to a known standard for identification, and the peak area is used for quantification.

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.6 µm particle size)

-

Mobile Phase A: Acetonitrile (B52724)

-

Mobile Phase B: 50 mM Phosphate buffer, pH 7.0

-

5'-GMP standard solution of known concentration

-

Sample containing 5'-GMP

-

0.1% HCl for quenching enzymatic reactions (if applicable)

Procedure:

-

Sample Preparation:

-

If the sample is from an enzymatic reaction, quench the reaction by adding 0.1% HCl.

-

Centrifuge the sample to pellet any precipitated protein.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Method:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of Mobile Phase A (Acetonitrile) and Mobile Phase B (50 mM Phosphate buffer, pH 7.0). A typical gradient might start with a low percentage of acetonitrile and increase over time to elute more hydrophobic compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 260 nm.

-

Injection Volume: 10-20 µL.

-

-

Standard Curve:

-

Prepare a series of 5'-GMP standard solutions of known concentrations.

-

Inject each standard and record the peak area.

-

Plot a standard curve of peak area versus concentration.

-

-

Sample Analysis:

-

Inject the prepared sample.

-

Identify the 5'-GMP peak by comparing its retention time to that of the standard.

-

Determine the concentration of 5'-GMP in the sample by interpolating its peak area on the standard curve.

-

Workflow Diagram:

Enzymatic Synthesis of this compound

This protocol outlines the enzymatic conversion of Xanthosine Monophosphate (XMP) to 5'-GMP.

Objective: To synthesize 5'-GMP from XMP using GMP synthetase.

Principle: GMP synthetase catalyzes the amination of XMP to GMP, utilizing ATP as an energy source and glutamine as the amino group donor.[15][16]

Materials:

-

Xanthosine Monophosphate (XMP)

-

GMP Synthetase

-

ATP

-

Glutamine

-

MgCl₂ (as a cofactor for the enzyme)

-

Tris-HCl buffer (pH 8.0)

-

Incubator or water bath

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

XMP (e.g., 1 mM)

-

ATP (e.g., 2 mM)

-

Glutamine (e.g., 5 mM)

-

MgCl₂ (e.g., 10 mM)

-

-

-

Enzyme Addition:

-

Add a suitable amount of GMP synthetase to the reaction mixture to initiate the reaction. The optimal enzyme concentration should be determined empirically.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C for enzymes from mesophilic organisms) for a defined period (e.g., 1-2 hours).

-

-

Reaction Termination:

-

Stop the reaction by heating the mixture (e.g., at 95°C for 5 minutes) to denature the enzyme, or by adding a quenching agent like 0.1% HCl.

-

-

Analysis:

-

Analyze the reaction mixture using HPLC (as described in Protocol 4.1) to confirm the formation of GMP and to quantify the yield.

-

Workflow Diagram:

Spectrophotometric Quantification of Guanosine Monophosphate

This protocol provides a basic method for estimating the concentration of GMP in a relatively pure solution.

Objective: To determine the concentration of 5'-GMP using UV spectrophotometry.

Principle: The guanine base in 5'-GMP has a characteristic UV absorbance maximum at approximately 256 nm in acidic conditions. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

0.01 N Hydrochloric acid (HCl)

-

5'-GMP standard solution

-

Sample solution containing 5'-GMP

Procedure:

-

Standard Preparation:

-

Accurately weigh a known amount of 5'-GMP standard and dissolve it in 0.01 N HCl to prepare a stock solution of known concentration.

-

Prepare a series of dilutions from the stock solution to create standards of varying concentrations.

-

-

Sample Preparation:

-

Dissolve the sample containing 5'-GMP in 0.01 N HCl. Dilute as necessary to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Measurement:

-

Set the spectrophotometer to measure absorbance at 256 nm.

-

Use 0.01 N HCl as the blank to zero the instrument.

-

Measure the absorbance of each standard solution and the sample solution.

-

-

Calculation:

-

Using a Standard Curve: Plot the absorbance of the standards against their known concentrations. Determine the concentration of the sample by interpolating its absorbance on the standard curve.

-

Using the Molar Extinction Coefficient: If the molar extinction coefficient (ε) of 5'-GMP at 256 nm in 0.01 N HCl is known (approximately 12,400 L·mol⁻¹·cm⁻¹), the concentration can be calculated directly using the Beer-Lambert equation: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette (usually 1 cm).

-

Logical Relationship Diagram:

Conclusion

This compound is a multifaceted molecule that serves as a fundamental building block for nucleic acids and as a critical component in cellular signaling and energy metabolism. A thorough understanding of its biochemical properties, including its interactions with key enzymes and its role in complex signaling cascades, is essential for researchers in biochemistry, cell biology, and drug development. The experimental protocols provided in this guide offer a starting point for the quantitative analysis and synthesis of this important nucleotide, facilitating further research into its diverse biological functions.

References

- 1. Quantitative determination of cyclic guanosine monoposphate (c-GMP) in rat tissues using liquid chromatography and tand… [ouci.dntb.gov.ua]

- 2. nts.prolekare.cz [nts.prolekare.cz]

- 3. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]

- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 7. Kinetics of a cellular nitric oxide/cGMP/phosphodiesterase-5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]

- 9. fao.org [fao.org]

- 10. Transient kinetics of a cGMP-dependent cGMP-specific phosphodiesterase from Dictyostelium discoideum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sinobiological.com [sinobiological.com]

- 13. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 15. pnas.org [pnas.org]

- 16. This compound | 85-32-5 [chemicalbook.com]

The Pivotal Role of 5'-Guanylic Acid in Cellular Energetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While adenosine (B11128) triphosphate (ATP) is widely recognized as the primary energy currency of the cell, guanosine (B1672433) triphosphate (GTP), derived from 5'-Guanylic acid (GMP), plays a distinct and equally critical role in cellular energy transfer. This technical guide provides an in-depth exploration of the core functions of guanine (B1146940) nucleotides in cellular energetics, with a focus on their involvement in key metabolic and signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital aspect of cell biology.

From GMP to GTP: The Guanine Nucleotide Synthesis Pathway

The intracellular pool of GTP is maintained through a tightly regulated synthesis pathway starting from GMP. This process involves the sequential phosphorylation of GMP to guanosine diphosphate (B83284) (GDP) and subsequently to GTP. These reactions are catalyzed by specific enzymes, each with distinct kinetic properties.

Key Enzymes in GTP Synthesis

-

GMP Synthetase (GMPS): This enzyme catalyzes the conversion of xanthosine (B1684192) monophosphate (XMP) to GMP. Human GMPS exhibits sigmoidal kinetics with respect to XMP, indicating cooperative binding.[1][2] The reaction also requires ATP and glutamine.[2][3]

-

Guanylate Kinase (GUK): GUK catalyzes the phosphorylation of GMP to GDP, utilizing ATP as the phosphate (B84403) donor.

-

Nucleoside Diphosphate Kinase (NDPK): NDPK facilitates the final step, transferring a phosphate group from ATP to GDP to form GTP.[4][5] This enzyme is not specific to guanine nucleotides and can act on other nucleoside diphosphates as well.[4]

Quantitative Analysis of the GTP Synthesis Pathway

Understanding the kinetics of the enzymes involved in the GMP to GTP conversion is crucial for appreciating the regulation of cellular GTP pools. The following table summarizes key kinetic parameters for the human enzymes.

| Enzyme | Substrate(s) | K_m / K_0.5_ (μM) | k_cat_ (s⁻¹) | Hill Coefficient (n_H_) | Notes |

| GMP Synthetase | XMP | Varies (sigmoidal) | - | 1.48 ± 0.07 | Exhibits positive cooperativity for XMP.[1] |

| ATP | Michaelis-Menten | - | - | Follows standard Michaelis-Menten kinetics.[2] | |

| Glutamine | Michaelis-Menten | - | - | Follows standard Michaelis-Menten kinetics.[2] | |

| Guanylate Kinase | GMP | 20.7 | 58.5 | - | - |

| Nucleoside Diphosphate Kinase | GDP, ATP | - | - | - | Catalyzes the reversible reaction: GDP + ATP ⇌ GTP + ADP.[4][5] |

K_m_ (Michaelis constant) is the substrate concentration at half-maximal velocity. K_0.5_ is the substrate concentration at half-maximal velocity for allosteric enzymes. k_cat_ is the turnover number. Data for human enzymes where available.

Intracellular Concentrations of Guanine Nucleotides

The intracellular concentrations of GMP, GDP, and GTP are dynamically regulated and can vary between different cell types and metabolic states. These concentrations are a key determinant of the direction and rate of many cellular processes.

| Nucleotide | Concentration Range (Mammalian Cells) | Notes |

| GTP | 0.1 - 1.0 mM | Cytoplasmic concentrations can be in the millimolar range.[6] |

| GDP | - | Generally lower than GTP. |

| GMP | - | Typically present at lower concentrations than GDP and GTP. |

Concentrations can vary significantly based on cell type, proliferation rate, and metabolic conditions.

The Role of GTP in Cellular Energy Transfer: Key Signaling Pathways

GTP is a crucial energy source for a variety of fundamental cellular processes, most notably in protein synthesis and signal transduction. The hydrolysis of GTP to GDP provides the energy to drive these reactions.

Protein Synthesis (Translation)

GTP is indispensable for the initiation, elongation, and termination phases of protein synthesis on the ribosome.

-

Initiation: The binding of the initiator tRNA to the small ribosomal subunit is facilitated by initiation factors that utilize GTP hydrolysis.

-

Elongation: The delivery of aminoacyl-tRNAs to the ribosome by elongation factors (like EF-Tu in prokaryotes and eEF1A in eukaryotes) is a GTP-dependent process. The subsequent translocation of the ribosome along the mRNA is also powered by the hydrolysis of GTP by another elongation factor (EF-G in prokaryotes and eEF2 in eukaryotes).

-

Termination: The release of the completed polypeptide chain from the ribosome is aided by release factors that require GTP hydrolysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 3. Compartmentalization and regulation of GTP in control of cellular phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Membrane-bound nucleoside diphosphate kinase activity in atrial cells of frog, guinea pig, and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The glutamine hydrolysis function of human GMP synthetase. Identification of an essential active site cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nucleoside diphosphate kinase strongly promotes GDP and ADP metabolism in the cell and affects endogenous proton leak in mitochondria – the kinase is hampered by oxidative phosphorylation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

De Novo Synthesis of Guanylic Acid: A Technical Guide for Researchers and Drug Development Professionals

December 2, 2025

Executive Summary

The de novo synthesis of guanylic acid, or guanosine (B1672433) monophosphate (GMP), is a fundamental metabolic pathway essential for the biosynthesis of guanine (B1146940) nucleotides, which are critical for DNA and RNA synthesis, cellular energy transduction, and signaling processes. This pathway represents a key target for therapeutic intervention in various diseases, including cancer and viral infections, as well as for immunosuppression. This technical guide provides an in-depth exploration of the core enzymatic steps leading to GMP synthesis, focusing on the enzymes Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) and Guanosine Monophosphate Synthetase (GMPS). We present a comprehensive overview of the reaction mechanisms, regulation, and quantitative kinetic data. Furthermore, this guide includes detailed experimental protocols for the characterization of this pathway and its components, alongside visualizations of the signaling pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

The De Novo Purine (B94841) Biosynthesis Pathway: From PRPP to the Branch Point Intermediate, IMP

The synthesis of purine nucleotides begins with 5-phosphoribosyl-α-pyrophosphate (PRPP) and proceeds through a series of ten enzymatic steps to yield inosine monophosphate (IMP).[1][2] This initial phase of the pathway is a complex and energy-intensive process, consuming multiple ATP molecules to assemble the purine ring from precursors such as glycine, glutamine, aspartate, and one-carbon units from the folate pool.[3][4] In vertebrates, some of these enzymatic activities are carried out by multifunctional proteins.[5] IMP serves as a crucial branch point in purine metabolism, leading to the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP).[2][6] The regulation of this pathway is tightly controlled, primarily through feedback inhibition by the end products, AMP and GMP, on the initial enzymes of the pathway, ensuring a balanced production of purine nucleotides.[3]

The Guanylate Branch: Synthesis of GMP from IMP

The conversion of IMP to GMP is a two-step process that constitutes the guanylate branch of the de novo purine synthesis pathway.[6] This branch is critical for maintaining the intracellular pool of guanine nucleotides.

Step 1: The Rate-Limiting Oxidation of IMP by IMP Dehydrogenase (IMPDH)

The first and rate-limiting step in the synthesis of GMP is the NAD⁺-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP).[7] This reaction is catalyzed by the enzyme Inosine Monophosphate Dehydrogenase (IMPDH).

Reaction: IMP + NAD⁺ + H₂O → XMP + NADH + H⁺

IMPDH is a cytosolic enzyme that exists as a tetramer.[7] The catalytic mechanism involves the formation of a covalent intermediate between a conserved cysteine residue in the active site and the C2 position of the purine ring of IMP.[7] This is followed by a hydride transfer from the C2 position to NAD⁺, generating NADH and a covalent E-XMP* intermediate.[7] Subsequently, the E-XMP* intermediate is hydrolyzed to release XMP.[7]

Step 2: The Amination of XMP by GMP Synthetase (GMPS)

The final step in GMP synthesis is the ATP-dependent amination of XMP at the C2 position to form GMP.[8] This reaction is catalyzed by GMP Synthetase (GMPS), a glutamine amidotransferase.[8]

Reaction: XMP + Glutamine + ATP + H₂O → GMP + Glutamate + AMP + PPᵢ

GMPS is a bifunctional enzyme with two distinct catalytic domains: a glutaminase (B10826351) domain that hydrolyzes glutamine to provide ammonia (B1221849), and a synthetase (or ATP pyrophosphatase) domain that activates XMP by adenylation.[8][9] The ammonia generated in the glutaminase domain is then channeled to the synthetase active site, where it attacks the adenylated XMP intermediate to form GMP.[8] The binding of substrates to the synthetase domain allosterically activates the glutaminase domain, ensuring a coordinated and efficient catalytic process.[3]

Quantitative Data on Key Enzymes

The kinetic parameters of IMPDH and GMPS are crucial for understanding their catalytic efficiency and for the development of specific inhibitors. The following tables summarize key quantitative data for these enzymes from various organisms.

| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |

| Homo sapiens (Type II) | IMP | 10 - 50 | 1.5 - 3.0 | 3.0 - 30 x 10⁴ | [1] |

| NAD⁺ | 50 - 200 | - | - | [1] | |

| Escherichia coli | IMP | 13 | 2.9 | 2.2 x 10⁵ | [10] |

| NAD⁺ | 67 | - | - | [10] | |

| Helicobacter pylori | IMP | 160 | 1.1 | 6.9 x 10³ | [10] |

| NAD⁺ | 700 | - | - | [10] | |

| Bacillus anthracis | IMP | 120 | 2.2 | 1.8 x 10⁴ | |

| NAD⁺ | 150 | - | - | ||

| Staphylococcus aureus | IMP | 130 | 1.9 | 1.5 x 10⁴ | |

| NAD⁺ | 250 | - | - | ||

| Table 1: Kinetic Parameters of IMP Dehydrogenase (IMPDH) |

| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |

| Escherichia coli | XMP | 5 - 10 | 0.8 - 1.2 | 0.8 - 2.4 x 10⁵ | |

| ATP | 100 - 200 | - | - | ||

| Glutamine | 200 - 500 | - | - | ||

| Methanocaldococcus jannaschii | XMP | - | - | - | [3] |

| ATP | - | - | - | [3] | |

| Glutamine | 700 | 2.4 | 3.4 x 10³ | [3] | |

| NH₄Cl | 69,000 | 2.5 | 36 | [3] | |

| Table 2: Kinetic Parameters of GMP Synthetase (GMPS) |

Experimental Protocols

IMP Dehydrogenase (IMPDH) Activity Assay

This spectrophotometric assay continuously monitors the production of NADH at 340 nm.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM EDTA, 1 mM DTT.

-

Substrate Stock Solutions: 10 mM IMP in water, 10 mM NAD⁺ in water.

-

Purified IMPDH enzyme.

-

96-well UV-transparent microplate.

-

Microplate reader with temperature control.

Procedure:

-

Prepare the reaction mixture in the microplate wells by adding Assay Buffer, IMP solution (final concentration, e.g., 200 µM), and purified IMPDH enzyme.

-

Incubate the plate at 37°C for 5 minutes to allow the enzyme to equilibrate.

-

Initiate the reaction by adding NAD⁺ solution (final concentration, e.g., 500 µM).

-

Immediately begin monitoring the increase in absorbance at 340 nm (ε for NADH = 6220 M⁻¹cm⁻¹) at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

To determine kinetic parameters, vary the concentration of one substrate while keeping the other saturated. Fit the initial velocity data to the Michaelis-Menten equation.

GMP Synthetase (GMPS) Activity Assay

This is a continuous spectrophotometric assay that monitors the conversion of XMP to GMP, which results in a decrease in absorbance at 290 nm.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.5, 20 mM MgCl₂, 100 mM KCl, 1 mM DTT.

-

Substrate Stock Solutions: 10 mM XMP, 100 mM ATP, 100 mM L-glutamine.

-

Purified GMPS enzyme.

-

Quartz cuvettes or UV-transparent microplate.

-

Spectrophotometer or microplate reader with UV capabilities and temperature control.

Procedure:

-

Prepare the reaction mixture in a cuvette or microplate well containing Assay Buffer, ATP (e.g., 2 mM), L-glutamine (e.g., 10 mM), and purified GMPS enzyme.

-

Incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding XMP (e.g., 150 µM).

-

Monitor the decrease in absorbance at 290 nm (Δε ≈ -1500 M⁻¹cm⁻¹) over time.

-

Calculate the initial velocity from the linear phase of the reaction.

-

For kinetic analysis, vary the concentration of one substrate while maintaining others at saturating levels.

Quantification of Intracellular Purine Nucleotides by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of intracellular purine nucleotides.

Materials:

-

Cell culture medium.

-

Phosphate-buffered saline (PBS), ice-cold.

-

Extraction Solvent: 80% methanol (B129727) in water, pre-chilled to -80°C.

-

Internal standards (e.g., ¹³C, ¹⁵N-labeled nucleotides).

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

Procedure:

-

Cell Culture and Harvesting: Culture cells to the desired confluency. Rapidly wash the cells with ice-cold PBS to remove extracellular metabolites.

-

Metabolite Extraction: Immediately add ice-cold Extraction Solvent to the cell monolayer. Scrape the cells and collect the cell lysate. For suspension cells, pellet the cells and resuspend in the Extraction Solvent.

-

Sample Preparation: Spike the lysate with internal standards. Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins. Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution and Analysis: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol in water). Analyze the samples by LC-MS/MS using an appropriate chromatographic method (e.g., HILIC or ion-pairing chromatography) and mass spectrometric conditions (e.g., multiple reaction monitoring - MRM) for the detection and quantification of GMP, IMP, and other related nucleotides.

-

Data Analysis: Quantify the nucleotides by comparing the peak areas of the endogenous metabolites to those of the internal standards and a standard curve.

Visualizations

De Novo Guanylic Acid Synthesis Pathway

Caption: The de novo synthesis pathway of guanylic acid (GMP) from PRPP.

Experimental Workflow for IMPDH Inhibition Assay

Caption: A typical experimental workflow for assessing IMPDH inhibition.

Logical Relationship in Purine Biosynthesis Regulation

Caption: Feedback regulation of the de novo purine biosynthesis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Purine metabolism - Wikipedia [en.wikipedia.org]

- 3. biorxiv.org [biorxiv.org]

- 4. GMP synthase - Wikipedia [en.wikipedia.org]

- 5. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]

- 10. Substrate Activation and Conformational Dynamics of GMP Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the Salvage Pathway of GMP Synthesis

An in-depth technical guide on the salvage pathway for 5'-Guanylic acid (GMP) synthesis, designed for researchers, scientists, and drug development professionals. This document details the core biochemical processes, presents quantitative data, outlines experimental protocols, and provides visual diagrams of the key pathways.

The salvage pathway is a crucial metabolic route for the synthesis of nucleotides from the degradation products of DNA and RNA. This pathway is energetically more favorable than the de novo synthesis route, which starts from simpler precursor molecules. For guanine (B1146940) nucleotides, the salvage pathway recycles guanine and its nucleoside, guanosine (B1672433), to form this compound (GMP). This process is vital for cellular homeostasis, particularly in tissues with high rates of cell turnover or limited de novo synthesis capacity. The key enzyme in this pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which catalyzes the conversion of guanine to GMP.

Core Biochemical Reactions

The salvage pathway for GMP synthesis involves two primary routes:

-

Direct conversion of guanine to GMP: This is the main pathway, catalyzed by HGPRT. The reaction involves the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to guanine.

-

Reaction: Guanine + PRPP → GMP + PPi

-

-

Conversion of guanosine to GMP: This is a two-step process. First, guanosine is phosphorylated to GMP by a nucleoside kinase. Alternatively, guanosine can be cleaved by a purine (B94841) nucleoside phosphorylase (PNP) to guanine, which then enters the main salvage pathway.

-

Reaction 1 (Kinase): Guanosine + ATP → GMP + ADP

-

Reaction 2 (Phosphorylase): Guanosine + Pi ⇌ Guanine + Ribose-1-phosphate

-

Enzymology and Regulation

The key enzyme, Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) , is a member of the phosphoribosyltransferase family. It is a cytoplasmic enzyme that exists as a tetramer of identical subunits. The activity of HGPRT is subject to feedback inhibition by its end products, GMP and inosine (B1671953) monophosphate (IMP), which compete with PRPP for binding to the enzyme.

Purine Nucleoside Phosphorylase (PNP) is another important enzyme in the salvage pathway, primarily involved in the catabolism of purine nucleosides. However, its reversible action allows it to contribute to the salvage of guanine from guanosine.

Quantitative Data

The following table summarizes key quantitative data for the enzymes involved in the GMP salvage pathway.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/h) | Source |

| Human HGPRT | Guanine | 1.6 - 8.3 | 65 - 90 | |

| PRPP | 4.5 - 25 | |||

| Hypoxanthine | 12 - 45 | 80 - 100 | ||

| Human PNP | Guanosine | 10 - 30 | ||

| Inosine | 30 - 100 |

Note: Km and Vmax values can vary depending on the experimental conditions (pH, temperature, buffer composition).

Experimental Protocols

HGPRT Enzyme Assay

This protocol describes a radiometric assay for measuring HGPRT activity.

Materials:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

MgCl2 (5 mM)

-

PRPP (1 mM)

-

[8-14C]Guanine (specific activity 50-60 mCi/mmol)

-

Enzyme preparation (cell lysate or purified enzyme)

-

DEAE-cellulose filter paper discs

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and PRPP.

-

Add the enzyme preparation to the reaction mixture and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding [8-14C]Guanine.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a small volume of cold EDTA (0.1 M).

-

Spot an aliquot of the reaction mixture onto a DEAE-cellulose filter paper disc.

-

Wash the discs three times with cold water to remove unreacted [8-14C]Guanine.

-

Dry the discs and measure the radioactivity of the bound [8-14C]GMP using a scintillation counter.

-

Calculate the enzyme activity based on the amount of GMP formed per unit time per amount of enzyme.

Metabolic Labeling with [13C]-Guanine

This protocol outlines a method for tracing the incorporation of guanine into the nucleotide pool using stable isotope labeling.

Materials:

-

Cell culture medium

-

[U-13C5]Guanine

-

Cultured cells

-

Methanol/water extraction buffer (80:20)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Culture cells to the desired confluency.

-

Replace the standard medium with a medium containing [U-13C5]Guanine.

-

Incubate the cells for various time points.

-

Wash the cells with cold PBS and quench metabolism by adding cold methanol/water extraction buffer.

-

Scrape the cells and collect the extract.

-

Centrifuge the extract to remove cell debris.

-

Analyze the supernatant by LC-MS to determine the abundance of 13C-labeled GMP and other guanine nucleotides.

Visualizations

Caption: The salvage pathway for this compound (GMP) synthesis.

Caption: Workflow for metabolic labeling to study GMP salvage.

5'-Guanylic Acid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 5'-Guanylic acid (5'-GMP), a pivotal nucleotide with significant roles in cellular metabolism, signaling, and as a key component of RNA. This document details its natural origins, distribution across various organisms, and the biosynthetic pathways that govern its formation. Furthermore, it offers a comprehensive overview of the experimental protocols for its extraction, quantification, and the industrial processes for its production.

Natural Sources and Distribution of this compound

This compound, also known as guanosine (B1672433) monophosphate (GMP), is a naturally occurring purine (B94841) nucleotide that is integral to all living organisms as a fundamental component of ribonucleic acid (RNA)[1][2]. While present in the cells of all life forms, its concentration varies significantly, with certain sources being particularly rich in this compound. These sources are of considerable interest to the food and pharmaceutical industries.

Key Natural Sources:

-

Mushrooms: Dried shiitake mushrooms (Lentinula edodes) are one of the most concentrated natural sources of 5'-GMP. The drying process significantly increases its content through the enzymatic breakdown of RNA[3][4][5]. The concentration of 5'-GMP in the cap (pileus) of dried shiitake mushrooms can be substantially higher than in the stem (stipe)[6].

-

Yeast and Yeast Extract: Yeast, particularly Saccharomyces cerevisiae, is a rich source of RNA, and consequently, yeast extract is a significant commercial source of 5'-GMP[7][8][9][10][11][12]. The 5'-GMP is produced through the enzymatic hydrolysis of yeast RNA[8].

-

Fish: Certain types of fish, especially when dried or fermented, are notable sources of 5'-nucleotides. Dried sardines and bonito flakes are traditionally recognized for their umami flavor, which is partly attributable to their 5'-guanylate and 5'-inosinate content[2][4][7][8].

-

Meats and Other Animal Products: While generally containing lower concentrations than the sources mentioned above, various meats and animal tissues contain 5'-GMP as part of their cellular makeup.

Quantitative Distribution of this compound

The concentration of this compound can vary widely depending on the species, processing methods, and the specific part of the organism being analyzed. The following table summarizes available quantitative data.

| Natural Source | Sample Type | Concentration of this compound (mg/100g dry weight) | Reference |

| Shiitake Mushroom (Lentinula edodes) | Pileus (Cap) | 10.1 - 151.8 | [6] |

| Shiitake Mushroom (Lentinula edodes) | Stipe (Stem) | 4.4 - 60.2 | [6] |

| Shiitake Mushroom (Lentinula edodes) | Whole (Hot Air Dried) | 142.02 ± 7.27 | [13] |

| Yeast Extract (Saccharomyces cerevisiae) | Commercial Product | 0.93% (w/w) | [14] |

Note: Quantitative data for a wide range of dried fish and commercial yeast extracts is not consistently reported in a standardized format. The values can be influenced by the specific species, processing techniques, and analytical methods used.

Biosynthesis of this compound

The production of 5'-GMP in organisms occurs through two primary pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo pathway builds the purine ring from simple precursor molecules. This multi-step enzymatic process begins with ribose-5-phosphate (B1218738) and culminates in the synthesis of inosine (B1671953) monophosphate (IMP), which serves as a branch point for the synthesis of both AMP and GMP.

The conversion of IMP to GMP involves two key enzymatic steps:

-

IMP Dehydrogenase (IMPDH): This enzyme catalyzes the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP).

-

GMP Synthetase: This enzyme catalyzes the amination of XMP to GMP, utilizing glutamine as the nitrogen donor and requiring ATP for energy.

References

- 1. researchgate.net [researchgate.net]

- 2. Schematic diagram of de novo and salvage purine nucleotide synthesis with points of regulation by Akt [pfocr.wikipathways.org]

- 3. Yeast Extracts Nucleotides and Nucleic Acids [novocib.com]

- 4. thesciencenotes.com [thesciencenotes.com]

- 5. researchgate.net [researchgate.net]

- 6. Production of Guanosine-5′-Monophosphate and Inosine-5′-Monophosphate by Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Production of 5'-ribonucleotides by enzymatic hydrolysis of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Continuous production of 5'-ribonucleotides from yeast RNA by hydrolysis with immobilized 5'-phosphodiesterase and 5'-adenylate deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. - Ask this paper | Bohrium [bohrium.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

5'-Guanylic Acid: A Cornerstone of RNA Synthesis and Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Guanylic acid, also known as guanosine (B1672433) monophosphate (GMP), is a purine (B94841) ribonucleotide that serves as a fundamental building block for ribonucleic acid (RNA).[1] Its critical role extends beyond being a monomeric unit for transcription; it is a pivotal molecule in numerous cellular processes, including energy metabolism, signal transduction, and the biosynthesis of essential guanine (B1146940) nucleotides.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its application and analysis, and visualizations of its involvement in key biological pathways.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its behavior in solution, its incorporation into RNA, and its interaction with cellular machinery.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₄N₅O₈P | [3] |

| Molar Mass | 363.22 g/mol | [4] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 220 - 223°C | [3] |

| Boiling Point | 890.17 °C (estimated at 760.00 mm Hg) | [5] |

| pKa Values | 0.7, 2.4, 6.1, 9.4 | [4] |

| UV Absorbance Max (λmax) | 256 nm (at pH 2), 260 nm (at pH 12) | [6] |

| Molar Absorptivity (ε) | 12,400 M⁻¹cm⁻¹ (at 256 nm, pH 2), 12,100 M⁻¹cm⁻¹ (at 260 nm, pH 12) | [6] |

| Solubility in Water | 60 mg/mL (at 25°C) | [2] |

| Solubility in Other Solvents | Slightly soluble in water; practically insoluble in ethanol (B145695). Soluble in DMSO (with heating and sonication). | [7][8] |

This compound as a Building Block of RNA

This compound is one of the four essential ribonucleotides required for the synthesis of RNA. During transcription, RNA polymerase enzymes incorporate guanosine triphosphate (GTP), the activated form of GMP, into the growing RNA chain, forming phosphodiester bonds. The sequence of these nucleotides dictates the genetic information encoded within the RNA molecule.

Logical Relationship in Nucleotide Biosynthesis

This compound is synthesized de novo from inosine (B1671953) monophosphate (IMP), which serves as a common precursor for both GMP and adenosine (B11128) monophosphate (AMP).[9] This bifurcation ensures a balanced supply of purine nucleotides for cellular needs. The synthesis of GMP from IMP is a two-step process that is tightly regulated by feedback mechanisms.[10] Notably, the conversion of IMP to GMP requires energy in the form of ATP, while the synthesis of AMP from IMP requires GTP, creating a reciprocal regulation that helps maintain the balance between adenine (B156593) and guanine nucleotide pools.[9]

Experimental Protocols

In Vitro Transcription Using T7 RNA Polymerase

This protocol describes a standard method for in vitro transcription to synthesize RNA from a DNA template using T7 RNA polymerase. The concentration of GTP (derived from GMP) can be varied to study its effect on transcription yield and fidelity.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

-

Ribonucleotide Triphosphate (NTP) mix (ATP, CTP, UTP, each at 10 mM)

-

Guanosine Triphosphate (GTP) solution (10 mM)

-

RNase Inhibitor

-

Nuclease-free water

-

DNase I (RNase-free)

-

RNA purification kit or phenol:chloroform

Procedure:

-

Reaction Assembly: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube. The standard nucleotide concentration is typically 1-2 mM, but can be adjusted.[]

-

Nuclease-free water: to a final volume of 20 µL

-

10x Transcription Buffer: 2 µL

-

NTP mix (ATP, CTP, UTP): 2 µL of each

-

GTP solution (10 mM): X µL (to achieve desired final concentration)

-

Linearized DNA template: 1 µg

-

RNase Inhibitor: 1 µL

-

T7 RNA Polymerase: 1 µL

-

-

Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours. For short transcripts (<0.5 kb), incubation can be extended to 16 hours.[12]

-

DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.[12]

-

RNA Purification: Purify the synthesized RNA using a suitable RNA purification kit or by phenol:chloroform extraction followed by ethanol precipitation.

-

Quantification and Analysis: Determine the concentration and purity of the RNA using a spectrophotometer (measuring absorbance at 260 nm and 280 nm). The A260/A280 ratio should be approximately 2.0 for pure RNA. Analyze the integrity of the RNA transcript by gel electrophoresis.

Enzymatic Assay for Guanylate Kinase

This assay measures the activity of guanylate kinase, the enzyme that phosphorylates GMP to GDP, by coupling the reaction to the oxidation of NADH.[13][14]

Materials:

-

Guanylate Kinase enzyme solution

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)

-

GMP solution

-

ATP solution

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, GMP, ATP, PEP, NADH, PK, and LDH.

-

Initiate Reaction: Start the reaction by adding the guanylate kinase enzyme solution to the cuvette.

-

Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the guanylate kinase activity.

-

Calculate Activity: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).[13] One unit of guanylate kinase activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of GMP to GDP per minute under the specified conditions.[13]

Role in Cellular Signaling

Beyond its role in RNA synthesis, this compound and its derivatives are crucial components of intracellular signaling pathways.

The cGMP Signaling Pathway

Cyclic guanosine monophosphate (cGMP) is a key second messenger synthesized from GTP by the enzyme guanylate cyclase.[15] cGMP is involved in a wide range of physiological processes, including smooth muscle relaxation, phototransduction, and platelet aggregation.[15] The signaling cascade is initiated by stimuli such as nitric oxide (NO) or natriuretic peptides, which activate soluble or particulate guanylate cyclase, respectively.[16] Activated guanylate cyclase converts GTP to cGMP, which then activates downstream effectors like protein kinase G (PKG).[16] The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to GMP.[15]

GTP and G-Protein Coupled Receptor (GPCR) Signaling

Guanosine triphosphate (GTP), the triphosphate form of GMP, is a critical energy source and a key player in signal transduction mediated by G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that detect a wide array of extracellular signals.[17] Upon ligand binding, the GPCR undergoes a conformational change and acts as a guanine nucleotide exchange factor (GEF) for an associated heterotrimeric G-protein.[18] This promotes the exchange of GDP for GTP on the Gα subunit, leading to its activation and dissociation from the Gβγ dimer.[19] Both the GTP-bound Gα subunit and the free Gβγ dimer can then modulate the activity of downstream effector proteins, propagating the signal within the cell.[19] The signaling is terminated when the intrinsic GTPase activity of the Gα subunit hydrolyzes GTP back to GDP, allowing for the re-association of the heterotrimer.[18]

Conclusion

This compound is an indispensable molecule in molecular biology and cellular physiology. Its fundamental role as a precursor for RNA synthesis is complemented by the critical involvement of its derivatives, GTP and cGMP, in a vast array of signaling pathways that govern cellular function. A comprehensive understanding of the properties, metabolism, and biological functions of this compound is paramount for researchers and professionals in the fields of biochemistry, molecular biology, and drug development, as it provides a foundation for advancements in therapeutics and diagnostics.

References

- 1. researchgate.net [researchgate.net]

- 2. abmole.com [abmole.com]

- 3. This compound | 85-32-5 [chemicalbook.com]

- 4. Guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 5. guanylic acid, 85-32-5 [thegoodscentscompany.com]

- 6. This compound [drugfuture.com]

- 7. This compound CAS#: 85-32-5 [m.chemicalbook.com]

- 8. fao.org [fao.org]

- 9. quora.com [quora.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. biolabmix.ru [biolabmix.ru]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Conversion of the enzyme guanylate kinase into a mitotic-spindle orienting protein by a single mutation that inhibits GMP-induced closing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 16. cusabio.com [cusabio.com]

- 17. cusabio.com [cusabio.com]

- 18. G-protein signaling: back to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for the Quantification of 5'-Guanylic Acid in Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Guanylic acid, also known as guanosine (B1672433) monophosphate (GMP), is a pivotal purine (B94841) nucleotide essential for numerous biological processes. As a monomeric unit of RNA, it is fundamental to gene expression and protein synthesis.[1][2] Beyond this structural role, GMP and its derivatives are integral to cellular energy metabolism, signal transduction (e.g., as the precursor to the second messenger cyclic GMP, cGMP), and the regulation of various enzymatic pathways.[1][3] Accurate quantification of 5'-GMP in tissue samples is crucial for understanding the metabolic state of cells, investigating the mechanism of action of drugs targeting nucleotide metabolism, and identifying biomarkers for various pathological conditions.

This document provides a comprehensive guide to the primary methodologies for quantifying 5'-GMP in tissue samples, complete with detailed protocols and expected quantitative data.

Methods for Quantification

The quantification of 5'-GMP in complex biological matrices like tissue homogenates requires sensitive and specific analytical techniques. The most robust and widely used methods are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and specialized Enzymatic Assays.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for nucleotide quantification. It offers exceptional sensitivity and specificity by separating the analyte chromatographically and identifying it based on its unique mass-to-charge ratio and fragmentation pattern.[4] This method is ideal for detecting low-abundance nucleotides and can simultaneously measure multiple related compounds in a single run.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with an ultraviolet (UV) detector is a reliable and more accessible method for GMP quantification. GMP has a characteristic UV absorbance maximum at approximately 255 nm. While less sensitive than LC-MS/MS, modern HPLC systems provide sufficient resolution and sensitivity for many research applications, especially when GMP levels are not exceedingly low.

-

Enzymatic Assays: These assays utilize enzymes that specifically act on or produce GMP. The reaction can be coupled to a fluorescent or colorimetric readout. While often available in convenient kit formats, they can be susceptible to interference from other components in the tissue extract and may not offer the same level of specificity as chromatographic methods.

Data Presentation: 5'-GMP Concentrations in Mammalian Tissues

The following table summarizes the physiological concentrations of 5'-GMP reported in various rat tissues. These values serve as a useful benchmark for experimental results. Concentrations can vary based on the metabolic state, species, and specific tissue type.

| Tissue | Species | Concentration (µM or nmol/g wet weight) | Reference |

| Liver | Rat | 116 ± 12 | |

| Brain | Rat | 49 ± 3 | |

| Heart | Rat | 42 ± 5 | |

| Kidney | Rat | 71 ± 7 | |

| Skeletal Muscle | Rat | 21 ± 2 | |

| Spleen | Rat | 85 ± 11 | |

| Lung | Rat | 55 ± 6 |

Table compiled from data presented in Traut, T. W. (1994). Physiological concentrations of purines and pyrimidines. Molecular and Cellular Biochemistry, 140(1), 1-22.

Experimental Protocols

Protocol 1: General Tissue Sample Preparation

This protocol outlines the critical initial steps for extracting nucleotides from tissue samples, suitable for subsequent analysis by LC-MS/MS or HPLC.

Materials:

-

Liquid nitrogen

-

Pre-chilled mortar and pestle or mechanical homogenizer

-

Microcentrifuge tubes

-

Refrigerated centrifuge

-

Extraction Buffer: 60% Methanol (B129727), pre-chilled to -20°C

-

Phosphate-Buffered Saline (PBS), ice-cold

Procedure:

-

Tissue Collection: Excise the tissue of interest as rapidly as possible to minimize post-mortem metabolic changes. Immediately flash-freeze the sample in liquid nitrogen. Store at -80°C until extraction.

-

Homogenization: Weigh the frozen tissue (typically 50-100 mg). In a pre-chilled mortar, add liquid nitrogen and grind the tissue to a fine powder. Alternatively, use a mechanical homogenizer with a pre-chilled probe.

-

Extraction: Transfer the powdered tissue to a pre-weighed microcentrifuge tube. Add 1 mL of ice-cold 60% methanol per 100 mg of tissue. Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubation: Incubate the mixture on ice for 20 minutes to allow for complete protein precipitation and nucleotide extraction.

-

Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted nucleotides, and transfer it to a new, clean tube. Avoid disturbing the pellet.

-

Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen. The dried pellet contains the nucleotide extract.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your chosen analytical method (e.g., 5% acetonitrile (B52724) in water for LC-MS/MS). Vortex, then centrifuge at high speed for 10 minutes to pellet any insoluble debris. The resulting supernatant is ready for injection.

Protocol 2: Quantification by LC-MS/MS

Instrumentation and Columns:

-

A tandem mass spectrometer coupled to a high-performance liquid chromatography system.

-

A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for nucleotide separation.

Reagents:

-

Mobile Phase A: 10 mM Ammonium (B1175870) Acetate in water, pH adjusted to 9.5 with ammonium hydroxide.

-

Mobile Phase B: Acetonitrile.

-

5'-GMP standard for calibration curve.

Procedure:

-

Sample Preparation: Prepare tissue extracts as described in Protocol 1.

-

Calibration Curve: Prepare a series of 5'-GMP standards in the reconstitution solvent, ranging from low nM to high µM concentrations, to create a calibration curve.

-

LC Conditions:

-

Column: C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Gradient:

-

0-2 min: 2% B

-

2-10 min: Gradient to 50% B

-

10-12 min: Gradient to 95% B (column wash)

-

12-15 min: Return to 2% B (re-equilibration)

-

-

-

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor the specific transition for 5'-GMP.

-

Precursor Ion (Q1): m/z 362.1

-

Product Ion (Q3): m/z 150.0 (guanine fragment) or m/z 79.0 (phosphate fragment).

-

-

Optimize collision energy and other source parameters according to the specific instrument used.

-

-

Data Analysis: Quantify the 5'-GMP concentration in the samples by comparing the peak area of the analyte to the standard curve. Normalize the result to the initial tissue weight.

Protocol 3: Quantification by HPLC-UV

Instrumentation and Columns:

-

An HPLC system equipped with a UV detector.

-

A reversed-phase C18 column.

Reagents:

-

Mobile Phase A: 100 mM Potassium Phosphate buffer, pH 6.0.

-

Mobile Phase B: Methanol.

-

5'-GMP standard for calibration curve.

Procedure:

-

Sample Preparation: Prepare tissue extracts as described in Protocol 1.

-

Calibration Curve: Prepare a series of 5'-GMP standards in the reconstitution solvent.

-

HPLC Conditions:

-